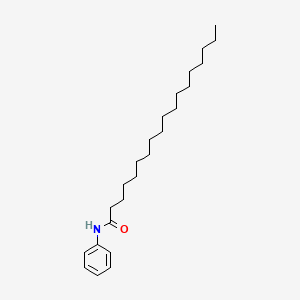

Stearanilide

Descripción general

Descripción

Hydration of Stearanilide

The study titled "Hydration of Stearanilide" observed an interesting phenomenon during the synthesis of stearanilide. The researchers found that when an alcoholic solution of stearanilide was introduced into cold water, a white, gelatinous substance precipitated, which later became granular. This substance, after drying, turned into an amorphous white powder that decomposed at 88-89°C, leaving behind a colorless liquid and a white solid that melted at 92-93°C .

Sterols in Microorganisms

Although the paper "Sterols in microorganisms" does not directly discuss stearanilide, it provides context on the importance of sterols in eukaryotic cells and their presence in various microorganisms. The paper also mentions the occurrence of sterols in prokaryotic cells and the potential applications of sterols derived from microorganisms . This information could be relevant when considering the biological applications or interactions of stearanilide derivatives.

Biosynthesis of Skin Sterols

The paper "Biosynthesis of skin sterols. II. Reduction of Δ24-unsaturated sterols of rat skin" explores how the administration of triparanol affects the sterol composition in rat skin. The study found that normal sterols were replaced by Δ24-stenols and that the synthesis of certain skin sterols increased. This research could be indirectly related to stearanilide if one considers the broader context of lipid metabolism and the potential effects of stearanilide or its derivatives on biological systems .

Triparanol Inhibition of Sterol Biosynthesis

In "Triparanol inhibition of sterol biosynthesis in Chlorella emersonii," the effects of triparanol on sterol biosynthesis in the microalga Chlorella emersonii were investigated. The study identified nine sterols in triparanol-treated cells and proposed a scheme for sterol biosynthesis in this organism . This paper might be tangentially related to stearanilide research if the focus is on the biosynthesis of lipid-related compounds and their inhibitors.

Sterols of Skin in the Normal and Triparanol-Treated Rat

The paper "STEROLS OF SKIN IN THE NORMAL AND TRIPARANOL-TREATED RAT" examines the changes in skin sterol metabolism upon triparanol treatment. The study observed alterations in the concentrations of various sterols and the inhibition of an enzyme responsible for the reduction of the 24,25-double bond in sterols . This research provides insights into sterol metabolism, which could be relevant when considering the chemical properties and biological interactions of stearanilide.

Aplicaciones Científicas De Investigación

Hydration of Stearanilide

Stearanilide has been the subject of scientific research, particularly in its ability to bind water. Research from 1940 observed that when stearanilide was recrystallized from alcohol and poured into cold water, it formed an amorphous white powder, which decomposed at 88°−89° C, revealing its potential for hydration and unique physical properties (Toms, 1940).

Hydration of Substituted Amides of Stearic Acid

Further studies by the same author, B. A. Toms, indicated that in hydrated stearanilide, water is held by a micellar structure. This research also revealed that a chain of at least sixteen carbon atoms is necessary for water-binding by anilides of normal fatty acids, underscoring the importance of molecular structure in hydration processes (Toms, 1940).

Hydration of Anilides of Normal Fatty Acids

Continuing this line of research, Toms further explored factors influencing the binding of water by substituted amides of normal fatty acids. This investigation highlighted how both the amount of water absorbed and the tenacity with which it is held vary with the method of hydration, contributing to our understanding of stearanilide's hydration characteristics (Toms, 1940).

Safety and Hazards

Stearanilide may cause an allergic skin reaction . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If Stearanilide is inhaled, the victim should be moved into fresh air . If breathing is difficult, oxygen should be given, and if not breathing, artificial respiration should be administered .

Mecanismo De Acción

Target of Action

Stearanilide is a complex compound with a molecular formula of C24H41NO

Result of Action

Some studies suggest that stearanilide may have an effect on the binding of water, potentially influencing the stability of cellular structures .

Action Environment

The action environment refers to how environmental factors influence a compound’s action, efficacy, and stability. For Stearanilide, it is recommended to be stored at room temperature, in a cool and dark place . .

Propiedades

IUPAC Name |

N-phenyloctadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h16-18,20-21H,2-15,19,22H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLJFBQEKSZVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060921 | |

| Record name | Octadecanamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

637-54-7 | |

| Record name | N-Phenyloctadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanamide, N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanamide, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

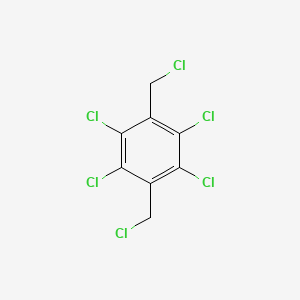

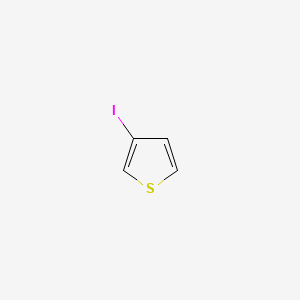

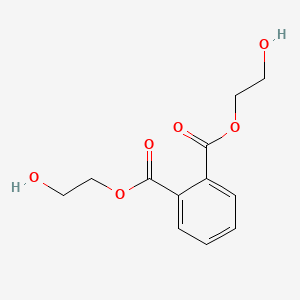

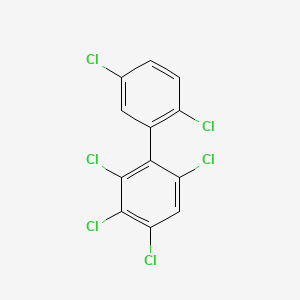

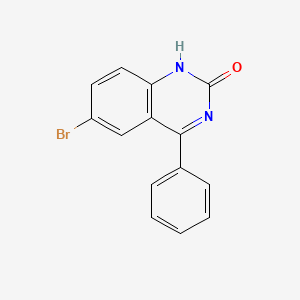

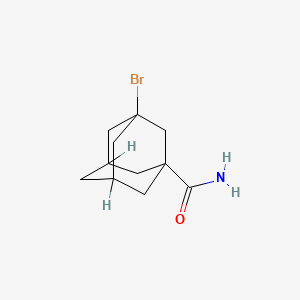

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

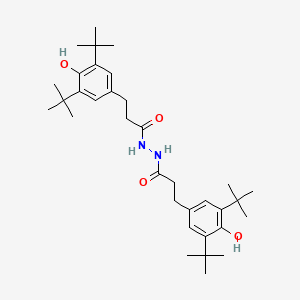

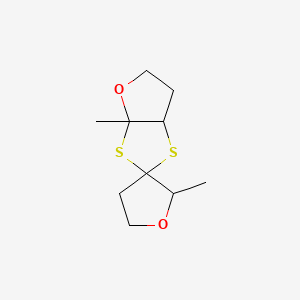

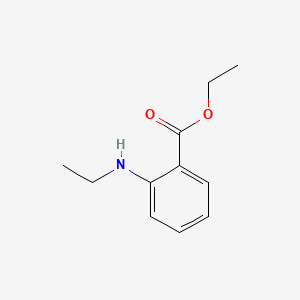

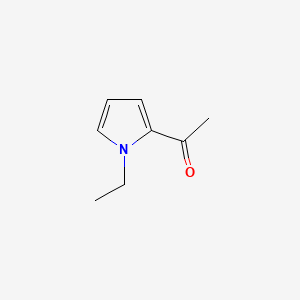

Feasible Synthetic Routes

Q & A

Q1: How does Stearanilide behave in binary systems with other compounds?

A1: Studies examining binary systems containing Stearanilide provide insights into its interactions with other compounds. For instance, research has investigated the binary system of Stearanilide and Palmitanilide, a structurally similar compound. [] The study revealed the formation of a simple eutectic mixture, indicating that these compounds do not form solid solutions or compounds with each other. [] These findings are valuable for understanding the phase behavior of Stearanilide in mixtures, which is crucial for various applications such as formulation development.

Q2: Are there any studies on the electrical properties of Stearanilide?

A2: Yes, the electrical properties of Stearanilide solutions in paraffin wax have been explored. [] This research aimed to understand how the presence of Stearanilide influences the electrical conductivity of the wax. [] While the specific findings of this study were not provided in the abstracts, this type of research can be valuable for applications where the dielectric properties of the material are crucial.

Q3: What are the primary research areas concerning Stearanilide based on the provided literature?

A3: The provided literature primarily focuses on the physicochemical properties of Stearanilide. This includes its hydration behavior [, ], interactions with other compounds in binary systems [], and electrical properties in solution. [] Further research into its potential applications, particularly in materials science, seems to be a promising avenue based on these initial findings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexamethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]](/img/structure/B1329283.png)